![molecular formula C11H14N2O3S B2505257 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 144341-33-3](/img/structure/B2505257.png)
2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline
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Overview
Description
Synthesis Analysis
The synthesis of related aniline derivatives is described in the papers. For instance, 2-(2-methoxyethyl)-aniline was synthesized by methylation of 2-(2-nitrophenyl)-ethanol followed by reduction with hydrazine hydrate in the presence of Raney nickel . Similarly, N-Ethyl-m-methoxy aniline was synthesized using m-methoxy aniline and ethanol with a copper oxide-zinc oxide-nickel oxide catalyst . These methods suggest that the synthesis of "2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline" could involve similar steps of nitration, alkylation, and reduction, with appropriate modifications to introduce the ethoxy and methylsulfanyl groups.
Molecular Structure Analysis
The molecular structure of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, was determined using spectroscopic methods and theoretical calculations . The compound crystallized in the monoclinic space group, and its geometry was optimized using Hartree-Fock and Density Functional Theory methods. This suggests that a detailed molecular structure analysis of "2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline" could also be performed using similar spectroscopic and computational techniques to determine its crystal structure and optimize its geometry.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to "2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline." However, the synthesis pathways described for related compounds involve reactions such as methylation, reduction, and addition reactions under various conditions . These reactions are crucial for the formation of the aniline derivatives and could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, the spectroscopic properties of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline were investigated using FT-IR and UV-Vis spectroscopy, and its energetic behaviors in solvent media were examined . The preparation of N-Ethyl-N-(β-methoxycarbonylethyl)aniline involved an addition reaction and the product was purified to achieve high purity . These studies indicate that similar analytical methods could be applied to "2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline" to determine its physical and chemical properties, such as solubility, purity, and stability.
Scientific Research Applications
Synthesis and Characterization
Research in organic chemistry often focuses on synthesizing novel compounds with specific structural features, such as "2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline," to explore their reactivity and potential applications. Studies have developed methodologies for synthesizing various aniline derivatives, which serve as precursors or intermediates in the production of dyes, polymers, and materials with desired physical properties (Sinnema & Arens, 2010; Ceylan et al., 2016).
Electrochromic Materials
Aniline derivatives have been employed in the synthesis of electrochromic materials, which change color upon electrical stimulation. These materials have applications in smart windows, displays, and low-energy consumption devices. Research on novel donor-acceptor systems incorporating aniline units has led to materials exhibiting outstanding optical contrasts and fast switching speeds, suitable for near-infrared region electrochromic applications (Li et al., 2017).
Nonlinear Optical Properties
Compounds with aniline moieties have also been investigated for their potential in nonlinear optics (NLO), a field crucial for developing new technologies in telecommunications, information processing, and materials science. Research into polymers containing donor-acceptor Schiff base side chains, including aniline derivatives, aims to explore their NLO properties for applications such as optical switching and computing (Bagheri & Entezami, 2002).
Antimicrobial Activities
Aniline derivatives have been evaluated for their antimicrobial activities, offering potential applications in the development of new antibacterial and antifungal agents. Research into thiazoles and their fused derivatives, including aniline-based compounds, has shown promising in vitro activity against various bacterial and fungal strains, indicating their potential as leads for new antimicrobial drugs (Wardkhan et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-10-7-5-4-6-9(10)12-11(17-2)8-13(14)15/h4-8,12H,3H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXHANQDPJNWJT-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline |
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